Selective TR Inhibition: 20-Fold Discrimination Over Human Glutathione Reductase
Antitrypanosomal agent 1 inhibits trypanothione reductase (TR) with an IC50 of 3.3 μM, while exhibiting 20-fold lower potency against human glutathione reductase (GR) (IC50 = 64.8 μM) [1]. This selectivity ratio of 20 (GR IC50/TR IC50) was determined in parallel enzymatic assays, confirming that the compound preferentially targets the parasite-specific redox enzyme over its human ortholog .
| Evidence Dimension | Enzyme inhibition potency and selectivity |
|---|---|
| Target Compound Data | TR IC50 = 3.3 μM; GR IC50 = 64.8 μM |
| Comparator Or Baseline | Human glutathione reductase (GR) |
| Quantified Difference | Selectivity ratio (GR IC50/TR IC50) = 20 |
| Conditions | Recombinant enzyme inhibition assays; compound 8a tested in vitro |
Why This Matters
This 20-fold selectivity window is critical for minimizing host cell cytotoxicity when using the compound as a chemical probe in cellular models of T. brucei infection.
- [1] Martyn DC, Jones DC, Fairlamb AH, Clardy J. High-throughput screening affords novel and selective trypanothione reductase inhibitors with anti-trypanosomal activity. Bioorg Med Chem Lett. 2007 Mar 1;17(5):1280-3. doi: 10.1016/j.bmcl.2006.12.016. View Source
